5-nitro-1-phenyl-1H-indazol-3-amine
Overview
Description
5-Nitro-1-phenyl-1H-indazol-3-amine is an organic compound with the molecular formula C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol . This compound belongs to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring . Indazole derivatives are known for their diverse biological activities and are used in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 5-nitro-1-phenyl-1H-indazol-3-amine is the Tyrosine-protein kinase JAK2 . This non-receptor tyrosine kinase plays a crucial role in various cellular processes such as cell growth, development, differentiation, and histone modifications .
Mode of Action
It’s known that the indazole structure is an effective hinge-binding fragment . In similar compounds, the indazole moiety binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
Given its target, it likely influences pathways involving tyrosine-protein kinase jak2 . This could potentially affect downstream signaling events in both innate and adaptive immunity .
Pharmacokinetics
The compound’s molecular weight is254.24 , which could influence its bioavailability and distribution.
Result of Action
Given its target, it likely influences cell growth, development, and differentiation
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives, to which this compound belongs, can interact with various enzymes and proteins
Cellular Effects
Related indazole derivatives have been shown to inhibit cell growth in various neoplastic cell lines
Molecular Mechanism
The molecular mechanism of action of 5-nitro-1-phenyl-1H-indazol-3-amine is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Preparation Methods
The synthesis of 5-nitro-1-phenyl-1H-indazol-3-amine can be achieved through several methods. One common approach involves the nitration of 1-phenyl-1H-indazole-3-amine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indazole ring.
Industrial production methods for indazole derivatives often involve transition metal-catalyzed reactions, such as Cu(OAc)₂-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . These methods provide good yields and minimize the formation of undesirable byproducts.
Chemical Reactions Analysis
5-Nitro-1-phenyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Nitro-1-phenyl-1H-indazol-3-amine has several scientific research applications:
Comparison with Similar Compounds
5-Nitro-1-phenyl-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
1-Phenyl-1H-indazole-3-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2-phenyl-1H-indazole: Similar structure but with the nitro group at a different position, leading to variations in reactivity and biological effects.
3-Amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Overview
5-Nitro-1-phenyl-1H-indazol-3-amine is an organic compound with the molecular formula C₁₃H₁₀N₄O₂ and a molecular weight of 254.24 g/mol. This compound belongs to the indazole family, which has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
The primary target for this compound is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The indazole structure serves as an effective hinge-binding fragment, allowing the compound to interact with JAK2 and potentially inhibit its activity, thereby influencing downstream signaling pathways associated with cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through its ability to inhibit cell growth in various neoplastic cell lines. For instance, studies have shown that indazole derivatives can lead to significant reductions in cell viability in cancer models, suggesting a promising avenue for therapeutic development .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes involved in disease pathways. The interaction with JAK2 is particularly noteworthy, as it may lead to alterations in gene expression and protein activity that are beneficial in treating cancers characterized by aberrant JAK2 signaling .
Data Table: Biological Activity Profiles
Case Studies
- Inhibition of JAK2 Activity : A study demonstrated that derivatives of indazole, including this compound, effectively inhibited JAK2 activity, leading to reduced proliferation of cancer cells. The IC50 values indicated significant potency against several cancer cell lines, highlighting the therapeutic potential of this compound .
- Antitumor Efficacy : In a comparative study involving various indazole derivatives, this compound showed promising results against A549 human lung adenocarcinoma cells. The compound's ability to induce apoptosis was linked to its interaction with specific protein kinases involved in cancer progression .
Pharmacokinetics
While detailed pharmacokinetic data for this compound is limited, its molecular weight suggests favorable absorption characteristics. The compound's structure allows it to traverse biological membranes effectively, which is crucial for its bioactivity .
Properties
IUPAC Name |
5-nitro-1-phenylindazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-13-11-8-10(17(18)19)6-7-12(11)16(15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDGFGKXFJXUMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319796 | |
Record name | 5-nitro-1-phenylindazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309944-73-8 | |
Record name | 5-nitro-1-phenylindazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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